4-[(Benzenesulfonyl)methyl]piperidine hydrochloride
Overview
Description
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2S and a molecular weight of 275.79 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in pharmaceutical research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with benzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then subjected to further reactions to introduce the methyl group at the 4-position of the piperidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of different solvents, catalysts, and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine release.
4-(4-Fluorobenzyl)piperidine hydrochloride: This derivative has similar structural features but includes a fluorine atom, which can alter its biological activity and chemical properties.
The uniqueness of this compound lies in its specific benzenesulfonyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRDGQWVQWUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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